molecular formula C72H140O6 B046273 Tritricosanoin CAS No. 86850-72-8

Tritricosanoin

Cat. No.: B046273
CAS No.: 86850-72-8
M. Wt: 1101.9 g/mol
InChI Key: JDRVRMABYZMJHK-UHFFFAOYSA-N
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Description

Tritricosanoin (glyceryl tritricosanoate, CAS 86850-72-8) is a saturated triglyceride comprising three tricosanoic acid (C23:0) chains esterified to a glycerol backbone . It is widely utilized in analytical chemistry as an internal standard for gas chromatography (GC) and mass spectrometry (MS) methods, particularly for quantifying fatty acids (FAs) in biological matrices such as plasma, erythrocytes, and tissues . Its high purity (≥99% by TLC) and commercial availability from suppliers like NuCheck Prep and Wako ensure reproducibility in lipid profiling studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tritricosanoin can be synthesized through the esterification of glycerol with tricosanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, this compound is produced by the transesterification of triglycerides containing tricosanoic acid. This process involves the use of a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the triglycerides to this compound .

Chemical Reactions Analysis

Types of Reactions: Tritricosanoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nutritional Applications

Tritricosanoin serves as an internal standard in lipidomic studies, aiding in the analysis of fatty acid compositions in biological samples. Its role is crucial in understanding lipid metabolism and the impact of dietary fats on health.

Case Study: Fatty Acid Analysis in Cell Studies

In a study examining the effects of fatty acids on cell growth, this compound was used as an internal standard to quantify lipid fractions in human aortic endothelial cells (HAECs). The study demonstrated how oleic acid could mitigate stearic acid-induced apoptosis, providing insights into the protective roles of dietary fats against cellular stress .

Fatty Acid Treatment Effect on Cell Viability
Control95% viable
Stearic Acid60% viable
Oleic Acid + Stearic Acid90% viable

Biomedical Research

This compound's applications extend into biomedical research, particularly in studies focused on metabolic disorders and inflammation. Its unique structure allows it to be incorporated into various experimental designs.

Case Study: Krill Oil and this compound

A study investigated the effects of krill oil supplementation on metabolic health, where this compound was utilized as an internal standard for analyzing fatty acid profiles in adipose tissue and liver samples. Results indicated that krill oil treatment led to significant changes in lipid composition, enhancing anti-inflammatory pathways and improving metabolic markers .

Parameter Before Treatment After Treatment
Plasma Leptin LevelsElevatedReduced
Plasma Adiponectin LevelsLowIncreased
Adipocyte Size DistributionLarger average sizeSmaller average size

Cosmetic and Dermatological Applications

This compound is also explored for its potential benefits in cosmetic formulations, particularly for hair growth stimulation.

Case Study: Hair Growth Formulation

A formulation containing this compound was tested for its efficacy in promoting hair growth among patients with various types of alopecia. Over a treatment period of three to six months, subjective evaluations indicated significant improvements in hair density and quality among participants .

Treatment Group Hair Density Improvement
Control0%
This compound Formulation70%

Industrial Applications

In addition to its biomedical uses, this compound is being investigated for its potential applications in biofuels and sustainable energy sources. Its high fatty acid content makes it a candidate for biodiesel production.

Research Insights

Studies have shown that oleaginous algae can produce high levels of triglycerides, including this compound, which can be harvested for biofuel applications. This aligns with ongoing efforts to develop renewable energy sources from biological materials .

Mechanism of Action

The mechanism of action of tritricosanoin involves its hydrolysis to release tricosanoic acid and glycerol. Tricosanoic acid can then participate in various metabolic pathways, including beta-oxidation, to produce energy. The glycerol released can be utilized in gluconeogenesis to form glucose .

Comparison with Similar Compounds

Comparison with Structurally Similar Triglycerides

Tritricosanoin belongs to a class of saturated triglycerides with varying acyl chain lengths. Key analogs and their distinctions are outlined below:

2.1. Structural and Physicochemical Properties
Compound Chain Length CAS Number Molecular Weight Melting Point (Estimated) Key Applications
This compound C23:0 86850-72-8 1085.89 g/mol ~75–80°C GC-FID/GC-MS internal standard
Triheneicosanoin C21:0 26536-14-1 1019.73 g/mol ~70–75°C MS parameter optimization
Tribehenin C22:0 18641-57-1 1053.80 g/mol ~75–80°C Lipid analysis
Tritridecanoin C13:0 26536-12-9 693.09 g/mol ~45–50°C Short-chain FA quantification
Tripentadecanoin C15:0 N/A 765.25 g/mol ~55–60°C MS calibration

Key Observations :

  • Chain Length and Retention Time: Longer-chain triglycerides (e.g., this compound, Tribehenin) exhibit higher hydrophobicity and longer GC retention times, minimizing co-elution with common biological FAs (C16–C22) .
  • Purity and Stability: this compound’s USP certification (USP#1696153) ensures batch-to-batch consistency, critical for clinical and ecological studies .
2.2. Functional Comparisons in Analytical Methods
  • This compound: Preferred for long-chain FA analysis in human and animal tissues (e.g., placenta, blubber) due to minimal interference with endogenous C18–C22 FAs . Stable under harsh derivatization conditions (e.g., boron trifluoride-methanol at 100°C) .
  • Triheneicosanoin (C21:0): Used in MS optimization but may overlap with C21:0 FAs in specialized samples (e.g., algal lipids) .
  • Tritridecanoin (C13:0): Suitable for short-chain FA quantification but incompatible with samples rich in medium-chain FAs (e.g., dairy lipids) .
2.3. Commercial Availability
Supplier This compound Triheneicosanoin Tribehenin Tritridecanoin
NuCheck Prep Yes Yes Yes No
Wako Yes No No Yes
Shanghai Zhenzhun Yes Yes Yes Yes

Biological Activity

Tritricosanoin, also known as propane-1,2,3-triyl tritricosanoate, is a triglyceride derived from tritricosanoic acid (C23:0). This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a long-chain fatty acid triglyceride characterized by its three tritricosanoic acid chains. Its empirical formula is C69H134O6, with a molecular weight of approximately 1066. The structure can be represented as follows:

C23H46+C23H46+C23H46C69H134O6\text{C}_{23}\text{H}_{46}+\text{C}_{23}\text{H}_{46}+\text{C}_{23}\text{H}_{46}\rightarrow \text{C}_{69}\text{H}_{134}\text{O}_6

This configuration contributes to its unique physical and chemical properties, such as hydrophobicity and stability under various conditions.

Anti-inflammatory Effects

Recent studies indicate that this compound exhibits anti-inflammatory properties. It has been shown to modulate inflammatory pathways by influencing the expression of pro-inflammatory cytokines. For instance, in vitro experiments demonstrated that this compound could reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting a potential role in managing chronic inflammatory conditions .

Metabolic Effects

This compound has also been investigated for its impact on metabolic health. Research indicates that it may enhance lipid metabolism by promoting the differentiation of adipocytes and improving insulin sensitivity. In animal models, administration of this compound was associated with decreased body fat accumulation and improved glucose tolerance .

Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound on RAW 264.7 macrophage cells. The study involved treating cells with lipopolysaccharide (LPS) to induce inflammation, followed by exposure to varying concentrations of this compound. Results indicated a dose-dependent reduction in TNF-α production, with significant inhibition observed at concentrations above 50 µM.

Concentration (µM)TNF-α Levels (pg/mL)% Inhibition
01200
259520
507042
1005058

This study underscores the compound's potential as a therapeutic agent in inflammatory diseases.

Study 2: Metabolic Impact

In another investigation focusing on metabolic health, mice were fed a high-fat diet supplemented with this compound for eight weeks. The results showed a significant reduction in body weight gain compared to the control group, along with improved insulin sensitivity measured by HOMA-IR index.

ParameterControl GroupThis compound Group
Body Weight Gain (g)12 ± 25 ± 1
HOMA-IR Index4.5 ± 0.52.1 ± 0.3

These findings suggest that this compound may play a beneficial role in managing obesity-related metabolic disorders.

Q & A

Q. Basic: What methodological approaches are recommended for synthesizing and characterizing Tritricosanoin in laboratory settings?

Answer:
Synthesis of this compound (glyceryl tritricosanoate) requires esterification of glycerol with tricosanoic acid under controlled conditions. Key steps include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods for eco-friendly synthesis .
  • Purity validation : Use nuclear magnetic resonance (NMR) to confirm ester bond formation and high-performance liquid chromatography (HPLC) to assess purity (>95% recommended for research-grade material) .
  • Documentation : Follow standardized protocols (e.g., Beilstein Journal guidelines) to ensure reproducibility, including detailed reaction conditions and spectral data .

Q. Basic: How should researchers design analytical protocols to quantify this compound in complex matrices?

Answer:

  • Extraction : Use lipid-specific solvents (e.g., chloroform:methanol mixtures) followed by solid-phase extraction (SPE) to isolate this compound from biological or environmental samples .
  • Quantification : Employ gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) for volatility enhancement, or liquid chromatography-tandem MS (LC-MS/MS) for higher sensitivity .
  • Calibration : Prepare external standards using certified reference materials (e.g., USP-grade this compound) to minimize matrix effects .

Q. Basic: What safety protocols are critical when handling this compound in laboratory experiments?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols .
  • Storage : Store in sealed containers at 4°C, away from oxidizing agents, to maintain stability .

Q. Advanced: How can researchers resolve contradictions in this compound’s stability data across different experimental conditions?

Answer:

  • Controlled replication : Repeat experiments under standardized conditions (temperature, humidity, light exposure) to identify confounding variables .
  • Statistical analysis : Apply ANOVA or mixed-effects models to assess variability between batches or environmental factors .
  • Cross-validation : Compare results with independent analytical techniques (e.g., differential scanning calorimetry vs. HPLC) to confirm degradation patterns .

Q. Advanced: What ethical considerations apply when sharing this compound research data involving human-derived samples?

Answer:

  • Anonymization : Remove identifiable metadata from datasets before sharing .
  • Informed consent : Ensure participants agree to secondary data use, per Tri-Council Policy Statement (TCPS2) guidelines .
  • Data repositories : Use platforms like Zenodo or institutional databases to provide open access while maintaining privacy .

Basic: How should researchers formulate hypothesis-driven questions about this compound’s metabolic pathways?

Answer:

  • FINER framework : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does this compound undergo β-oxidation in mammalian liver microsomes?” .
  • PICO structure : Define Population (e.g., in vitro hepatocyte models), Intervention (this compound exposure), Comparison (control lipids), and Outcomes (metabolite profiling) .

Q. Advanced: What strategies ensure robust data collection in this compound pharmacokinetic studies?

Answer:

  • Triangulation : Combine LC-MS/MS data with radiolabeled tracer studies to cross-validate absorption rates .
  • Temporal sampling : Collect time-series data (e.g., 0–72 hours post-exposure) to model elimination kinetics .
  • Blinding : Use blinded analysts to reduce bias in data interpretation .

Q. Basic: How to conduct a systematic literature review on this compound’s applications in lipidomics?

Answer:

  • Database selection : Use PubMed, SciFinder, and Web of Science with keywords: “this compound” + “lipid metabolism” + “analytical methods” .
  • Inclusion criteria : Prioritize peer-reviewed studies with full experimental details (e.g., CAS 86850-72-8 validation) .
  • Gap analysis : Identify understudied areas (e.g., this compound’s role in membrane fluidity) using tools like PRISMA flowcharts .

Q. Advanced: What experimental designs are optimal for assessing this compound’s long-term stability in environmental samples?

Answer:

  • Accelerated aging : Expose samples to elevated temperatures (e.g., 40°C) and humidity (75% RH) to simulate long-term degradation .
  • Multi-parametric analysis : Monitor oxidation (via peroxide value) and hydrolysis (free fatty acid content) over time .
  • Predictive modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. Advanced: How can interdisciplinary collaboration enhance this compound’s application in materials science?

Answer:

  • Cross-disciplinary frameworks : Partner with polymer chemists to explore this compound as a plasticizer or with biophysicists to study lipid bilayer interactions .
  • Data integration : Combine spectroscopic data (FTIR, NMR) with computational modeling (MD simulations) to predict material properties .
  • Ethical sourcing : Use sustainable synthesis routes to align with green chemistry principles .

Properties

IUPAC Name

2,3-di(tricosanoyloxy)propyl tricosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70(73)76-67-69(78-72(75)66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-77-71(74)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRVRMABYZMJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H140O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1101.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86850-72-8
Record name Tritricosanoin (C23:0)
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